molecular formula C12H12ClN3O3 B12995711 Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995711
M. Wt: 281.69 g/mol
InChI Key: VZCZBLLCNQLXSI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical scaffold of significant interest in medicinal and agricultural chemistry research due to its 1,2,4-triazole-3-one core. The 1,2,4-triazole pharmacophore is recognized for its versatile biological activity and its ability to interact with a range of enzymes and biological receptors through dipole interactions and hydrogen bonding . Compounds based on this structure are frequently investigated for their potential as enzyme inhibitors . Specifically, triazole-based benzenesulfonamide derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease research . Furthermore, the structural motif is common in the exploration of novel antifungal, antibacterial, and anticancer agents, given the proven efficacy of other 1,2,4-triazole derivatives in these fields . The presence of the 3-chloro-4-methylphenyl substituent on the triazole ring may influence the compound's binding affinity and selectivity, making it a valuable intermediate for constructing hybrid molecules with enhanced biological properties . This compound is provided for use in the synthesis and biological evaluation of new chemical entities in a research setting.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H12ClN3O3/c1-3-19-11(17)10-14-12(18)16(15-10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,14,15,18)

InChI Key

VZCZBLLCNQLXSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 3-chloro-4-methylphenyl hydrazine or corresponding substituted aniline derivatives.
  • Ethyl 2-oxoacetate or ethyl acetoacetate as the source of the ethyl carboxylate group.
  • Acylating agents such as acetic anhydride or ethyl chloroformate.
  • Catalysts or bases such as potassium carbonate or triethylamine.
  • Solvents like dimethyl sulfoxide (DMSO), ethanol, or dichloromethane.

Stepwise Synthesis

Step Reaction Description Conditions Outcome
1 Preparation of substituted hydrazone intermediate by reacting 3-chloro-4-methylphenyl hydrazine with ethyl 2-oxoacetate Stirring at 40–60 °C in ethanol or DMSO for several hours Formation of hydrazone intermediate
2 Cyclization of hydrazone intermediate to form the 1,2,4-triazole ring Heating with acetic anhydride or under reflux conditions Formation of 2,5-dihydro-5-oxo-1,2,4-triazole core
3 Esterification or purification to yield Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate Controlled temperature, neutralization with base if needed Final product with ethyl carboxylate group

Reaction Parameters and Optimization

  • Temperature: Typically maintained between 40–80 °C during cyclization to optimize ring closure without decomposition.
  • Reaction Time: Varies from 4 to 12 hours depending on reagent reactivity and solvent.
  • Solvent Choice: Polar aprotic solvents like DMSO enhance reaction rates and yields.
  • Catalysts/Bases: Potassium carbonate or triethylamine facilitate nucleophilic substitution and neutralization steps.

Research Findings and Analytical Data

  • The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperature.
  • NMR spectroscopy (¹H and ¹³C) confirms the formation of the triazole ring and the presence of the ethyl ester group.
  • Mass spectrometry and elemental analysis validate the molecular formula C12H12ClN3O3 and molecular weight of 281.69 g/mol.
  • The reaction yields are typically high (above 85%) when optimized conditions are applied.

Comparative Synthesis Insights

Aspect This compound Related Triazole Esters (e.g., Ethyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate)
Substituent on Phenyl Ring 3-chloro-4-methyl Phenyl (unsubstituted)
Molecular Weight 281.69 g/mol 233.22 g/mol
Synthesis Complexity Moderate, requires substituted hydrazine Simpler, uses phenyl hydrazine
Reaction Conditions Requires controlled temperature and acylating agents Similar conditions, often milder
Yield Typically >85% Comparable yields

Summary Table of Preparation Method Parameters

Parameter Typical Value/Condition Notes
Starting Material 3-chloro-4-methylphenyl hydrazine Purity affects yield
Solvent DMSO, ethanol Polar aprotic solvents preferred
Temperature 40–80 °C Optimized for cyclization
Reaction Time 4–12 hours Monitored by TLC
Catalyst/Base Potassium carbonate, triethylamine Facilitates substitution and neutralization
Yield >85% Dependent on reaction control
Purification Recrystallization or chromatography Ensures product purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro-4-methylphenyl group facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.

Reaction TypeConditionsProducts/OutcomesKey Observations
Chlorine Displacement KOtBu/DMF, 80°C, 12 hrsReplacement of Cl with nucleophiles (e.g., -OH, -SH)Limited reactivity due to steric hindrance from methyl group
Ester Hydrolysis NaOH (aq)/EtOH, refluxTriazole-3-carboxylic acidComplete conversion in 4–6 hrs; pH-dependent yield

Cyclization and Ring-Opening

The triazole ring participates in cycloaddition and ring expansion reactions, as demonstrated in structurally related systems :

Key Pathways:

Ester Group Transformations

The ethyl carboxylate moiety undergoes typical ester reactions:

ReactionReagents/ConditionsProductsApplications
Transesterification ROH (MeOH, iPrOH), H2SO4Methyl/isopropyl carboxylatesSolubility tuning for drug formulations
Aminolysis NH3 or RNH2 in EtOH, 60°CCarboxamidesPrecursors for urea/thiourea derivatives

Oxidation and Reduction

  • Oxidation :
    The triazole ring resists oxidation, but the methyl group on the phenyl ring can be oxidized to -COOH using KMnO4/H2SO4 under reflux .

  • Reduction :
    Catalytic hydrogenation (H2/Pd-C) reduces the triazole’s double bond to a dihydrotriazole, altering ring aromaticity.

Biological Activity-Linked Reactions

While direct pharmacological data for this compound is limited, analogous triazoles show reactivity in:

  • Metal Chelation : Binds Fe³⁺/Cu²⁺ via triazole N atoms, relevant for enzyme inhibition .

  • Protease Binding : Forms hydrogen bonds with catalytic residues (e.g., in HIV-1 protease) via carbonyl and triazole groups.

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C without melting .

  • Hydrolytic Degradation :
    Susceptible to base-catalyzed ester hydrolysis (t1/2 = 2.3 hrs at pH 12) but stable at pH 1–8.

Reaction Optimization Data

From analogous systems :

ParameterOptimal ValueImpact on Yield
Oxidant for Cyclization DMSO > DMF > NMPDMSO gives 94% yield vs. 58% for NMP
Temperature 120°CBelow 100°C: <10% conversion
Solvent Polar aprotic (DMSO)Enhances disulfide intermediate stability

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Assays : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting DNA integrity. In vitro assays have shown significant efficacy against glioblastoma cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The triazole moiety is also associated with antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development into antimicrobial therapies.

Fungicides

Triazole compounds are widely recognized in agriculture for their fungicidal properties. This compound can be utilized as a fungicide to protect crops from fungal diseases. Its application in agricultural settings could enhance crop yield and quality by providing effective disease control.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis of several triazole derivatives and their biological evaluation. Among these derivatives, this compound exhibited notable cytotoxicity against human cancer cell lines. The mechanism of action was linked to the induction of apoptosis through oxidative stress pathways .

Study 2: Antimicrobial Activity

In another research article focusing on the synthesis of triazole derivatives for antimicrobial applications, it was found that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential use of such compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of microorganisms or cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Substituents Molar Mass (g/mol) Density (g/cm³) pKa Key References
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 1000573-58-9 C₁₂H₁₂ClN₃O₃ 3-Cl, 4-CH₃ 281.7 1.42 5.21
1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide 1000577-25-2 C₁₁H₁₀Cl₂N₄O₂ 2,4-Cl₂, N,N-dimethylcarboxamide 301.13 N/A N/A
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 959314-36-4 C₁₁H₁₀N₄O₅ 4-NO₂ 278.22 N/A N/A
Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate N/A C₁₀H₇Cl₂N₃O₃ 3,4-Cl₂ 288.1 N/A N/A
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate N/A C₁₈H₁₈N₄O₄ 4-benzamido, 5-Ph 354.36 N/A N/A

Key Observations:

  • Dichlorophenyl analogs (e.g., 2,4-Cl₂ and 3,4-Cl₂) exhibit higher molar masses and increased halogen content, which may improve binding affinity in pesticidal or antimicrobial applications but reduce solubility . The benzamido substituent in CAS 959314-36-4 introduces hydrogen-bonding capabilities, as evidenced by its intermolecular N–H⋯O interactions, which are absent in the target compound .
  • Ester Group Variations :
    • Replacement of ethyl with methyl esters (e.g., sc-344926) reduces steric hindrance but may alter metabolic stability in vivo .

Biological Activity

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000573-58-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC12H12ClN3O3
Molecular Weight281.7 g/mol
Density1.42 ± 0.1 g/cm³

The compound features a triazole ring which is known for its bioactive properties, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of the triazole ring exhibit promising anticancer properties. A study highlighted that triazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial effects. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses significant growth inhibition against several microbial strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicate that certain analogs have IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib . This suggests that derivatives of this compound may serve as effective anti-inflammatory agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring and the phenyl moiety can significantly affect its potency and selectivity against different biological targets. For example:

  • Chloro and Methyl Substituents : The presence of chloro and methyl groups on the phenyl ring enhances the compound's lipophilicity and biological activity.

Case Studies

Several case studies have reported on the biological activity of similar triazole derivatives:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. One derivative exhibited an IC50 of 6.2 µM against HCT-116 cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Screening : In another study, various triazole derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had superior activity compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a substituted phenylhydrazine with ethyl 2-chloro-2-oxoacetate in toluene in the presence of methylsulfonic acid as a catalyst, followed by purification via flash chromatography (EtOAc:cyclohexane = 1:1) yields the triazole core. Recrystallization from ethyl acetate produces crystals suitable for X-ray analysis . Optimization of reaction time and stoichiometry is critical to achieving yields >35% .

Q. How is the crystal structure of this compound validated, and what software tools are utilized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and torsional angles . For instance, intermolecular N–H···O hydrogen bonds and dihedral angles between aromatic rings (e.g., 84.59°) are quantified to confirm molecular geometry . Residual density plots and R-factor analysis ensure data reliability (R < 0.05) .

Q. What spectroscopic techniques are employed to characterize this triazole derivative?

Key techniques include:

  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • NMR : ¹H NMR signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 326.06) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Graph set analysis (Etter’s formalism) reveals directional N–H···O and C–H···O interactions, forming infinite chains or sheets. For example, N4–H···O2 hydrogen bonds (2.89 Å) stabilize the triazole-carboxylate motif, while twisted phenyl rings (dihedral angles >80°) minimize steric clashes . Hirshfeld surface analysis quantifies the contribution of H-bonding (~30% of total interactions) to lattice energy .

Q. What computational approaches (e.g., DFT) provide insights into the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps (~4.5 eV) to predict reactivity.
  • Electrostatic potential maps highlighting nucleophilic (O atoms) and electrophilic (Cl atom) sites.
  • Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects (e.g., LP(O) → σ*(C–Cl)) .

Q. How does substitution at the phenyl ring (e.g., Cl vs. methyl groups) modulate biological activity in related triazole derivatives?

Comparative studies with analogs (e.g., Ethyl 5-phenyl-4-benzamido-triazole-3-carboxylate) show that electron-withdrawing groups (Cl) enhance antifungal activity (MIC ~2 µg/mL) by increasing membrane permeability. Methyl groups improve pharmacokinetic properties (logP ~2.5) but reduce potency . Structure-activity relationship (SAR) models using CoMFA/CoMSIA are recommended for optimization .

Q. What protocols ensure reproducibility in crystallographic data for this compound amid solvent-dependent polymorphism?

  • Use high-purity solvents (e.g., ethyl acetate vs. DMSO) to control nucleation.
  • Validate unit cell parameters against the Cambridge Structural Database (CSD) entries.
  • Apply the PLATON tool for twin detection and ADDSYM for symmetry checks .

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